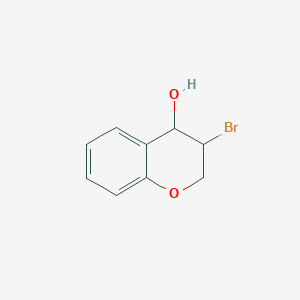

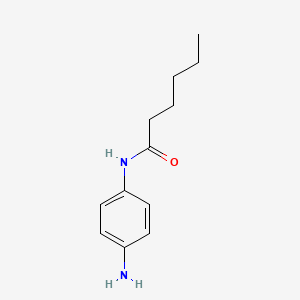

![molecular formula C9H10N2O3 B3138502 4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid CAS No. 459157-21-2](/img/structure/B3138502.png)

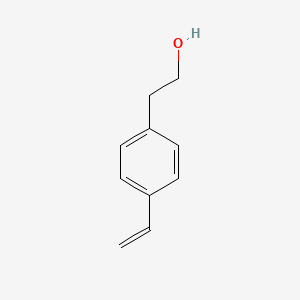

4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid

説明

“4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid” is a chemical compound with the CAS Number: 477863-08-4 . It has a molecular weight of 195.18 and its IUPAC name is 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo [1,5-a] [1,4]diazepine-2-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine . The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .Molecular Structure Analysis

The molecular formula of this compound is C8H9N3O3 . The InChI code for this compound is 1S/C8H9N3O3/c12-7-6-4-5 (8 (13)14)10-11 (6)3-1-2-9-7/h4H,1-3H2, (H,9,12) (H,13,14) .Chemical Reactions Analysis

The selective reduction of the lactam in this compound is accomplished cleanly using borane . The resulting amine is protected using a tert-butyloxycarbonyl protecting group . The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is room temperature .科学的研究の応用

Synthesis and Biological Activity of Azolylthioacetic Acids

Azoles, including pyrazoles, are key structures in medicinal chemistry due to their diverse biological activities. The synthesis of azolylthioacetic acids and their derivatives involves reactions between azoles containing thiol groups and haloacetic acids. These compounds exhibit antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities, highlighting their potential in drug development (Chornous et al., 2016).

Heterocyclic Chemistry and Dyes Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the significance of pyrazoline derivatives in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds under mild conditions enables the creation of versatile cynomethylene dyes, suggesting a pathway for innovative transformations (Gomaa & Ali, 2020).

Pyrazole Carboxylic Acid and Its Derivatives

Phosphorylated Derivatives of 1,3-Azoles

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including pyrazoles, focus on their chemical and biological properties. These derivatives exhibit a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative, indicating their potential in various therapeutic applications (Abdurakhmanova et al., 2018).

Analytical Methods for Antioxidant Activity

Studies on antioxidants, including those related to heterocyclic compounds, utilize various assays to determine antioxidant activity. This review provides insights into tests based on the transfer of a hydrogen atom or an electron, such as the ABTS and DPPH assays. Understanding these methods is crucial for assessing the antioxidant capacity of compounds, including potential derivatives of "4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid" (Munteanu & Apetrei, 2021).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is a valuable scaffold for drug design and medicinal chemistry .

Mode of Action

It’s known that the compound can undergo orthogonal arylation using aryl boronic acids or aryl iodides for n-arylation on the diazepines .

Result of Action

It’s known that the target compounds displayed lower insecticidal activities than fipronil .

特性

IUPAC Name |

4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a]azepine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8-3-1-2-4-11-7(8)5-6(10-11)9(13)14/h5H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMIXLGLQJUAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=CC(=N2)C(=O)O)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

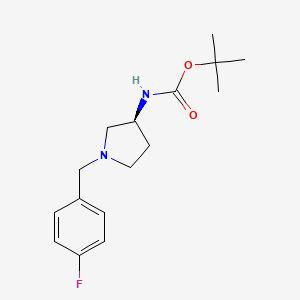

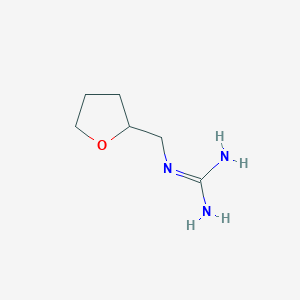

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3138432.png)

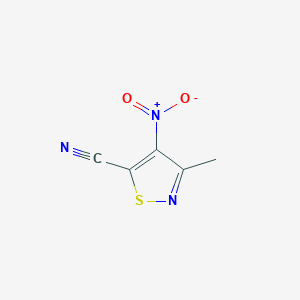

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

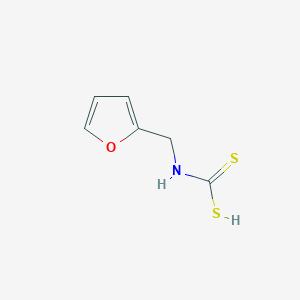

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)